3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)
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Overview
Description
4-[Bis(2,3-dihydroxypropyl)amino]phenol is an organic compound that belongs to the class of bisphenols. Bisphenols are a group of industrial chemical compounds commonly used in the creation of plastics and epoxy resins . This particular compound features a phenol group substituted with a bis(2,3-dihydroxypropyl)amino group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2,3-dihydroxypropyl)amino]phenol typically involves the reaction of phenol with bis(2,3-dihydroxypropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under mild temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2,3-dihydroxypropyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[Bis(2,3-dihydroxypropyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2,3-dihydroxypropyl)amino]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bis(2,3-dihydroxypropyl)amino group can interact with enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Commonly used in plastics and resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Another alternative to BPA with similar properties.
Uniqueness
4-[Bis(2,3-dihydroxypropyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
825638-70-8 |
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Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-[N-(2,3-dihydroxypropyl)-4-hydroxyanilino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO5/c14-7-11(17)5-13(6-12(18)8-15)9-1-3-10(16)4-2-9/h1-4,11-12,14-18H,5-8H2 |
InChI Key |
CXYCBFCIIDJSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CC(CO)O)CC(CO)O)O |
Origin of Product |
United States |
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